4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
Description
Structural Identity and Classification in Heterocyclic Chemistry
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole belongs to the fundamental class of heterocyclic compounds known as azoles, specifically representing a highly substituted member of the pyrazole family. Pyrazoles are characterized as five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, forming the core structural framework C₃N₂. The parent pyrazole structure serves as an aromatic heterocycle with the molecular formula C₃H₄N₂, exhibiting weak basic properties with a pKb value of 11.5. This specific derivative incorporates multiple functional modifications that dramatically alter its chemical behavior and potential applications compared to the unsubstituted parent compound.
The compound possesses the molecular formula C₉H₁₀BrF₃N₂ and a molecular weight of 283.09 grams per mole. Its Chemical Abstracts Service registry number is 1437794-36-9, providing unique identification within chemical databases. The structural complexity arises from the strategic placement of three distinct functional groups on the pyrazole core: a bromine atom at the 4-position, a trifluoromethyl group at the 3-position, and a cyclopentyl ring attached to the 1-position nitrogen atom. This substitution pattern creates a molecule with significant steric bulk and unique electronic properties that distinguish it from simpler pyrazole derivatives.
The azole classification places this compound within a broader family of five-membered heterocyclic compounds containing nitrogen atoms and at least one other non-carbon atom as part of the ring structure. The naming conventions for azoles follow the Hantzsch-Widman nomenclature system, which provides systematic rules for heterocyclic compound identification. Within the azole family, pyrazoles specifically feature two adjacent nitrogen atoms, differentiating them from other azole subclasses such as imidazoles, thiazoles, and oxazoles.
| Structural Feature | Specification | Chemical Significance |
|---|---|---|
| Core Heterocycle | Pyrazole (C₃N₂) | Five-membered aromatic ring with adjacent nitrogens |
| 4-Position Substituent | Bromine atom | Halogen providing reactive site for further functionalization |
| 3-Position Substituent | Trifluoromethyl group (-CF₃) | Electron-withdrawing group enhancing chemical stability |
| 1-Position Substituent | Cyclopentyl ring | Bulky aliphatic group affecting molecular conformation |
| Molecular Weight | 283.09 g/mol | Moderate molecular size suitable for various applications |
Historical Development of Trifluoromethylated Pyrazole Chemistry
The development of trifluoromethylated pyrazole chemistry represents a convergence of two major areas of chemical research: heterocyclic chemistry and organofluorine chemistry. The foundational understanding of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" for this class of compounds. The classical synthetic approach was later advanced by Hans von Pechmann in 1898, who developed a method for pyrazole synthesis from acetylene and diazomethane. These early discoveries established the fundamental chemical principles that would later enable the development of more complex derivatives.
The incorporation of trifluoromethyl groups into organic compounds has a rich historical foundation dating back to the pioneering work of Frédéric Swarts in 1892. Swarts developed early synthetic methods based on antimony fluoride, demonstrating the reaction of benzotrichloride with antimony trifluoride to form trifluoromethylated products. The first systematic investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, marking the beginning of understanding the unique properties conferred by fluorine substitution. These early investigations laid the groundwork for the modern appreciation of organofluorine chemistry.
The development of practical trifluoromethylation methods accelerated significantly during the mid-twentieth century. In the 1930s, industrial companies including Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the accessibility of trifluoromethylation reactions. The McLoughlin-Thrower reaction, developed in 1968, provided an early coupling reaction methodology using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. This reaction was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation applications, expanding the synthetic toolkit available to researchers.
Recent decades have witnessed remarkable advances in the synthesis of trifluoromethylated pyrazoles, driven by their emerging importance in pharmaceutical and agrochemical applications. Modern synthetic approaches employ sophisticated cycloaddition reactions, particularly the Huisgen reaction, for the construction of trifluoromethylated heterocyclic systems. Contemporary research has demonstrated that 3-trifluoromethylated pyrazoles, such as the compound under investigation, can be efficiently synthesized via sequential (3 + 2)-cycloaddition reactions followed by oxidative aromatization procedures. These methodological advances have made complex trifluoromethylated pyrazole derivatives more accessible for research and development applications.
Significance in Organofluorine Chemistry Research
This compound represents a significant advancement in organofluorine chemistry research due to the unique properties conferred by the strategic incorporation of fluorine atoms within its molecular structure. The trifluoromethyl group serves as one of the most important functional groups in modern medicinal chemistry and materials science, providing dramatic alterations to molecular properties including lipophilicity, metabolic stability, and electronic characteristics. The systematic study of such compounds contributes to the fundamental understanding of how fluorine substitution influences molecular behavior and biological activity.
Trifluoromethylated compounds have gained substantial importance in pharmaceutical industry applications, with several notable therapeutic compounds incorporating trifluoromethyl functionality. The presence of trifluoromethyl groups in pharmaceutical agents such as fluoxetine, celecoxib, and sorafenib demonstrates the practical significance of organofluorine chemistry in drug development. The unique electronic properties of the carbon-fluorine bond, characterized by high polarity and exceptional strength, create opportunities for fine-tuning molecular properties that are difficult to achieve through other chemical modifications.
The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in molecular physical and chemical properties. These changes can be rationally exploited for diverse applications including medicinal chemistry and organocatalysis. Research has demonstrated that fluorination can influence nitrogen-heterocycles' stability, conformational behavior, hydrogen bonding ability, and basicity. The systematic investigation of compounds like this compound contributes to the growing understanding of how specific fluorination patterns affect heterocyclic chemistry.
Current research initiatives focus heavily on developing new methodologies for introducing trifluoromethyl groups into chemical compounds, with academic research actively pursuing synthetic methods for adding these important functional groups. The development of reagents such as trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984 and subsequently activated by Prakash and Olah in 1989, has revolutionized nucleophilic trifluoromethylation chemistry. These advances directly enable the synthesis of complex molecules like this compound and support continued research into organofluorine chemistry applications.
| Research Area | Significance of Trifluoromethylated Pyrazoles | Current Applications |
|---|---|---|
| Medicinal Chemistry | Enhanced metabolic stability and bioavailability | Drug development and pharmaceutical research |
| Materials Science | Unique electronic and physical properties | Advanced material development |
| Organocatalysis | Modified basicity and hydrogen bonding | Catalyst design and optimization |
| Synthetic Chemistry | Methodological development and new reactions | Chemical synthesis and process development |
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating multiple naming elements that precisely describe its complex structure. The compound's official IUPAC name utilizes the standard pyrazole core designation with numerical position indicators for each substituent group. The "1H-pyrazole" designation indicates that the hydrogen atom is located on the nitrogen at position 1, which is subsequently replaced by the cyclopentyl substituent in this particular derivative.
The numbering system for pyrazole derivatives begins with the nitrogen atom that is not part of a double bond and proceeds toward the other heteroatom. In this compound, the nitrogen bearing the cyclopentyl group is designated as position 1, followed by sequential numbering around the ring. The bromine atom occupies position 4, while the trifluoromethyl group is located at position 3. This systematic numbering approach ensures unambiguous identification of the substitution pattern and facilitates clear communication within the scientific community.
Alternative nomenclature systems and synonyms for this compound include variations in the presentation of substituent groups and different approaches to describing the trifluoromethyl functionality. Chemical databases often contain multiple name variations to accommodate different naming conventions and ensure comprehensive searchability. The compound may also be referenced using simplified names such as "4-Bromo-1-cyclopentyl-3-trifluoromethyl-1H-pyrazole" or systematic variations that maintain chemical accuracy while improving readability.
The structural representation using Simplified Molecular Input Line Entry System notation provides a computer-readable format: Brc1cn(nc1C(F)(F)F)C1CCCC1. This notation system enables precise communication of molecular structure in electronic databases and computational chemistry applications. The InChI (International Chemical Identifier) key ZUEJPPJFVKAOAO-UHFFFAOYSA-N provides an additional layer of unique identification that facilitates database searches and chemical informatics applications.
The classification of this compound within broader chemical taxonomy places it among trifluoromethylated heterocycles, a category that has gained substantial research attention due to emerging applications in various fields. Recent investigations have identified 3-trifluoromethylated pyrazoles as privileged structural scaffolds for agrochemicals, pharmaceuticals, and advanced materials. This classification reflects the compound's potential utility across multiple application domains and supports its inclusion in specialized chemical collections focused on organofluorine chemistry research.
| Nomenclature Aspect | Specification | Standard/Convention |
|---|---|---|
| IUPAC Name | This compound | International Union of Pure and Applied Chemistry |
| CAS Registry Number | 1437794-36-9 | Chemical Abstracts Service |
| SMILES Notation | Brc1cn(nc1C(F)(F)F)C1CCCC1 | Simplified Molecular Input Line Entry System |
| InChI Key | ZUEJPPJFVKAOAO-UHFFFAOYSA-N | International Chemical Identifier |
| MDL Number | MFCD24448783 | Molecular Design Limited |
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJPPJFVKAOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Asymmetric Michael Addition
- Reactants: 3-cyclopentyl-2-alkyl cyanoacrylate and 4-bromo-1H-pyrazole.
- Catalyst: Chiral squaric acid amide catalyst.
- Conditions: Reaction temperature between -70 to -50 °C for 6-10 hours.
- Outcome: Formation of (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentyl propanoic acid alkyl ester with high enantioselectivity (>90%) and yields above 80%.
This step involves a Michael addition where the nucleophilic pyrazole attacks the activated alkene moiety of the cyanoacrylate, forming the substituted pyrazole derivative with a cyano and ester functionality.
Step 2: Hydrolysis and Decarboxylation
- Process: The ester intermediate undergoes base-catalyzed hydrolysis followed by acidification and heating to induce decarboxylation.
- Conditions: Hydrolysis at 25–100 °C; acidification to pH 2-4; decarboxylation at 80–120 °C.
- Outcome: Conversion to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile with high optical purity.
This two-step transformation removes the ester group, yielding the nitrile-substituted pyrazole, which is a close structural analog to the target compound.
Adaptation for 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
While the above method focuses on a nitrile-containing intermediate, the trifluoromethyl group at the 3-position can be introduced by:
- Using trifluoromethyl-substituted pyrazole precursors.
- Employing trifluoromethylation reactions post-pyrazole formation, such as electrophilic trifluoromethylation using reagents like Togni's reagent or Ruppert-Prakash reagent.
- Alternatively, cyclization of hydrazines with trifluoromethylated β-diketones or equivalents to form the pyrazole ring directly bearing the trifluoromethyl group.
Summary Table of Key Preparation Parameters
| Step | Reactants/Conditions | Catalyst/Agent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Michael Addition | 3-cyclopentyl-2-alkyl cyanoacrylate + 4-bromo-1H-pyrazole | Chiral squaric acid amide | -70 to -50 | 6-10 | >80 | High enantioselectivity (>90%) |
| Hydrolysis and Decarboxylation | Ester intermediate + base + acidification | Base (alkali), Acid | 25–100 (hydrolysis), 80–120 (decarboxylation) | Variable | High | Leads to nitrile intermediate |
| Trifluoromethylation (adapted) | Pyrazole intermediate + trifluoromethylation reagent | Electrophilic CF3 reagents | Ambient to mild heating | Variable | Moderate to high | Requires optimization for selectivity |
Research Findings and Notes
- The Michael addition approach using chiral squaric acid amide catalysts offers a practical and scalable route with good yields and enantioselectivity, suitable for industrial production.
- The use of 4-bromo-1H-pyrazole as a nucleophile allows selective substitution at the N-1 position.
- Introduction of the trifluoromethyl group is often challenging due to its electron-withdrawing nature and requires specialized reagents and conditions.
- The overall synthetic strategy minimizes the use of expensive catalysts and harsh conditions, reducing production costs.
- Alternative methods such as asymmetric hydrogenation or preparative chromatography are less favored due to complexity and cost.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions due to its activation by the electron-withdrawing trifluoromethyl group.
Key Findings :
-
Bromine substitution is regioselective due to the directing effects of the trifluoromethyl group .
-
Steric hindrance from the cyclopentyl group slows reaction kinetics but improves selectivity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Mechanistic Insights :
-
The trifluoromethyl group enhances electrophilicity at C4, facilitating oxidative addition in palladium-catalyzed reactions .
-
Steric bulk of the cyclopentyl group necessitates bulky ligands (e.g., BrettPhos) to prevent catalyst deactivation .
Functional Group Transformations
The methoxymethyl group at the 3-position can be oxidized or hydrolyzed under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | 1-Cyclopentyl-3-carboxy-4-bromo-1H-pyrazole | 90% | |
| Hydrolysis | HCl (conc.), reflux | 3-Hydroxymethyl derivative | 82% |
Applications :
-
The carboxylic acid derivative (from oxidation) is a key intermediate in synthesizing kinase inhibitors .
Cyclization Reactions
The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles.
Mechanism :
-
Iron-mediated N–O bond cleavage and nitrene transfer enable annulation to form aziridine intermediates, which rearrange into fused rings .
Comparative Reactivity
A comparison with analogous pyrazole derivatives highlights the unique reactivity of this compound:
| Compound | Reactivity at C4 | Preferred Reaction | Notes |
|---|---|---|---|
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Higher | Faster Suzuki coupling | Reduced steric hindrance |
| 4-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Moderate | Selective amination | Enhanced π-π interactions with catalysts |
| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | Lower | High-yield Sandmeyer reactions | Steric effects improve selectivity |
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have shown potential in:
- Anti-inflammatory agents : Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
- Anticancer properties : Studies have demonstrated that analogues exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.
- Antimicrobial activity : Compounds derived from this pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Agrochemical Applications
Development of Pesticides and Herbicides
The compound is utilized in the formulation of agrochemicals due to its biological activity. Its derivatives are being explored for:
- Pesticidal properties : Research has indicated that certain derivatives possess insecticidal activity against common agricultural pests.
- Herbicidal efficacy : The trifluoromethyl group enhances the biological activity, making it suitable for developing herbicides that can effectively control weed populations without harming crops .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is employed in the creation of novel materials with unique electronic and optical properties. Its applications include:
- Conductive polymers : The compound can be used as a building block for synthesizing conductive polymers, which are essential in electronic devices.
- Nanomaterials : Research has shown that pyrazole derivatives can be incorporated into nanostructures to enhance their properties for various applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of synthesized derivatives of this compound against Candida albicans. The results indicated a significant inhibition of fungal growth, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests potential for developing antifungal agents based on this scaffold .
Case Study 2: Anti-inflammatory Effects
In a preclinical study, a derivative of the compound was tested for its anti-inflammatory effects in a mouse model of arthritis. The results showed a reduction in paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural analogs based on substituents, synthesis yields, and properties:
Key Observations :
- Synthetic Yields: Methyl and phenyl analogs show variable yields (38–92%), influenced by bromination selectivity and reaction conditions (e.g., phenylhydrazine vs. Sonogashira coupling) .
- Similarity Scores : Analogs with trifluoromethyl and bromine groups exhibit high structural similarity (>0.75), suggesting overlapping reactivity and applications .
Biological Activity
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C9H10BrF3N2
- Molecular Weight : 283.09 g/mol
- CAS Number : 1437794-36-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The compound exhibits a range of pharmacological effects, primarily due to the presence of the pyrazole moiety, which is known for its diverse biological properties.
Key Biological Activities
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Cytotoxicity :
Case Studies
A review of literature reveals several case studies highlighting the biological activities of related pyrazole compounds:
- Anti-tubercular Activity : A study evaluated the anti-tubercular properties of pyrazole derivatives against Mycobacterium tuberculosis, indicating that certain compounds could achieve significant inhibition comparable to standard treatments .
- Monoamine Oxidase Inhibition : Research has identified that some pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism and has implications for treating depression and other mood disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The presence of bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 283.09 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if ingested |
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole?
The synthesis typically involves sequential functionalization of the pyrazole core. A key approach includes:
- Bromination : Reacting 3-(trifluoromethyl)-1H-pyrazole with brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions to introduce the bromine at the 4-position .
- Cyclopentyl Substitution : Introducing the cyclopentyl group via alkylation using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base (e.g., K₂CO₃) at elevated temperatures (60–100°C) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product. Reaction progress can be monitored via TLC or LC-MS .
Q. How can spectroscopic techniques confirm the identity of this compound?
- ¹H/¹³C NMR : The cyclopentyl group shows characteristic multiplet signals in the δ 1.5–2.5 ppm range (¹H) and δ 20–35 ppm (¹³C). The trifluoromethyl group appears as a singlet near δ -62 ppm in ¹⁹F NMR .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 297.0 for C₉H₁₁BrF₃N₂) and isotopic patterns consistent with bromine .
Q. What solvents and conditions are optimal for storing this compound?
- Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials to prevent photodegradation.
- Use anhydrous DMSO or DCM for dissolution to avoid hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain high-resolution data.
- Structure Refinement : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to model the electron density map. The cyclopentyl and trifluoromethyl groups exhibit distinct torsional angles, which can be cross-validated against DFT-optimized geometries .
- Intermolecular Interactions : Analyze C–H···F hydrogen bonds (2.3–2.6 Å) and π-π stacking (3.8–4.2 Å) to explain crystal packing .
Q. What strategies mitigate side reactions during bromination of trifluoromethyl pyrazoles?
- Temperature Control : Maintain reaction temperatures below 80°C to avoid over-bromination or decomposition .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) to improve regioselectivity .
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., dibrominated derivatives) and adjust stoichiometry (≤1.2 equiv. Br₂) .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Q. What computational methods predict the compound’s stability under acidic/basic conditions?
- Perform DFT calculations (B3LYP/6-311+G**) to model hydrolysis pathways. The trifluoromethyl group exhibits high stability (ΔG‡ > 25 kcal/mol for C–F bond cleavage), while the cyclopentyl-Br bond is susceptible to SN2 displacement in polar aprotic solvents .
Data Contradictions and Resolution
Q. Conflicting reports on bromination efficiency: How to reconcile discrepancies?
Q. Discrepancies in melting points for analogous compounds: What causes this?
- Polymorphism or residual solvents (e.g., EtOAc) can alter melting points. Perform DSC analysis and compare with literature crystal structures (e.g., CIF files from the Cambridge Structural Database) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
